molecular formula C11H18N2 B13931205 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-

Cat. No.: B13931205
M. Wt: 178.27 g/mol
InChI Key: SLNMXDGLEJKHEQ-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .

Biological Activity

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with significant implications in medicinal chemistry and biological research. Its structure features a propanediamine backbone with two methyl groups and a phenyl group attached to the nitrogen atoms. This compound is notable for its potential biological activities, making it a subject of interest in various scientific studies.

The molecular formula of 1,2-propanediamine, N1,2-dimethyl-N1-phenyl- is C₉H₁₃N₂. It is a colorless liquid at room temperature and exhibits solubility in both water and organic solvents. The presence of amine functional groups facilitates its reactivity in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of 1,2-propanediamine, N1,2-dimethyl-N1-phenyl- is attributed to its ability to interact with various biological macromolecules. This compound can modulate the activity of receptors and enzymes, influencing cellular processes. Research indicates that it may affect pathways involved in:

  • Signal Transduction: By binding to specific receptors.
  • Enzyme Inhibition: Modulating enzymatic activity that can lead to therapeutic effects.
  • Gene Expression: Influencing transcription factors that regulate gene expression .

Antimicrobial Properties

Several studies have explored the antimicrobial properties of similar compounds within the propanediamine class. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Antitumor Activity

Research indicates that certain coordination compounds derived from propanediamines exhibit antitumor properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The structural modifications in these compounds can enhance their potency against various cancer cell lines .

Study on Antibacterial Activity

A study examining the antibacterial efficacy of various propanediamine derivatives reported significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives were tested for minimum inhibitory concentrations (MICs), demonstrating that structural variations could lead to enhanced antibacterial effects .

Antitumor Mechanism Investigation

In another investigation focusing on the antitumor potential of metal complexes with propanediamines, it was found that these complexes could inhibit mitochondrial respiration and induce oxidative stress in cancer cells. This study highlighted the importance of the ligand's structure in determining the biological activity of metal-based drugs .

Comparative Analysis with Similar Compounds

A comparative analysis with other similar compounds reveals distinct differences in biological activity based on structural variations. Below is a summary table comparing key properties:

Compound NameStructureBiological ActivityNotable Effects
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-StructureAntimicrobial, AntitumorModulates enzyme activity
1,3-Propanediamine derivativeStructureAntibacterialEffective against Gram-positive bacteria
Cu-complexes of propanediaminesStructureAntitumorInduces apoptosis via oxidative stress

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3

InChI Key

SLNMXDGLEJKHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C1=CC=CC=C1)N

Origin of Product

United States

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